molecular formula C22H20N4O3S B2824161 N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941949-09-3

N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2824161
CAS No.: 941949-09-3
M. Wt: 420.49
InChI Key: FUWCIDKTRFBNMQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core, a methoxyphenyl acetamide moiety, and a p-tolyl substituent. The methoxy group at the 4-position of the phenyl ring may enhance solubility and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13-4-6-15(7-5-13)19-21-20(23-14(2)30-21)22(28)26(25-19)12-18(27)24-16-8-10-17(29-3)11-9-16/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWCIDKTRFBNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The thiazolo[4,5-d]pyridazin core is shared with N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5-yl]acetamide (). Key differences include:

  • Substituents at the 7-position : The target compound has a p-tolyl group, whereas ’s analog uses a 2-thienyl group. Thienyl’s electron-rich nature may increase reactivity in electrophilic substitutions compared to p-tolyl’s steric and electron-donating effects .
  • N-Substituent : The target uses a 4-methoxyphenyl acetamide, while ’s compound has a 4-chlorophenyl group. The methoxy group likely improves solubility, whereas the chloro group enhances lipophilicity and electrophilicity .

Bioactivity and Mechanism Insights

  • Antioxidant Activity: Coumarin derivatives with thiazolidine or oxazepin rings () exhibit antioxidant activity surpassing ascorbic acid.
  • Thiazolidinone Analogs: Patel et al. (cited in ) highlight thiazolidinones’ antimicrobial and anti-inflammatory properties. The saturated thiazolidinone ring in these compounds contrasts with the aromatic thiazolo[4,5-d]pyridazin system, which may alter binding kinetics due to reduced flexibility .

Physicochemical Properties

  • Melting Points : The diastereomer in (mp 245–247°C) suggests that acetamide derivatives with bulky substituents (e.g., tert-butyl, isoxazole) exhibit higher melting points due to crystallinity. The target compound’s melting point is unreported but expected to be lower than ’s analog due to the less bulky p-tolyl group .
  • Molecular Weight : ’s compound has a molecular formula C₂₁H₁₆ClN₃O₂S₂ (MW: 465.96 g/mol), while the target compound (C₂₄H₂₂N₄O₃S) has a higher MW (470.52 g/mol), primarily due to the p-tolyl and methoxyphenyl groups .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Thiazolo[4,5-d]pyridazin R₁: p-tolyl; R₂: 4-OCH₃Ph 470.52 Hypothesized improved solubility
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin... Thiazolo[4,5-d]pyridazin R₁: 2-thienyl; R₂: 4-ClPh 465.96 Higher lipophilicity (Cl substituent)
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]...} Pyrazolyl-thiazole R₁: NO₂Ph; R₂: complex ~600 (estimated) Antimicrobial activity (inference)
Diastereomer 7f () Pyrrole-isoxazole-thiazole R₁: tert-butyl; R₂: mixed ~650 (estimated) High crystallinity (mp 245–247°C)

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

Answer: The synthesis typically involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyridazinone core. Key steps include:

  • Thiazole ring formation : Using phosphorus pentasulfide (P₂S₅) to cyclize precursor thioamides .
  • Acetamide coupling : Reacting the intermediate with 4-methoxyphenylamine via acyl chloride intermediates under anhydrous conditions .
  • Functionalization of the 7-position : Introducing the p-tolyl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
    Methodology : Monitor reaction progression using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the molecular structure of this compound characterized?

Answer: Structural confirmation involves:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from the p-tolyl and 4-methoxyphenyl groups.
    • ¹³C NMR : Signals at ~170 ppm validate the acetamide carbonyl .
  • IR spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O from methoxy) .

Q. What initial biological screening methods are recommended for this compound?

Answer:

  • In vitro enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scaled-up production?

Answer:

  • Solvent selection : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce byproducts .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to enhance Suzuki coupling efficiency .
  • Temperature control : Use microwave-assisted synthesis for rapid, uniform heating (e.g., 100°C, 30 min) .
    Validation : Purity >98% via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How can discrepancies in structural data (e.g., NMR shifts) be resolved?

Answer:

  • Dynamic NMR experiments : Identify rotamers or tautomers causing split signals .
  • Computational validation : Compare experimental ¹H/¹³C NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) .
  • X-ray vs. spectroscopic data : Reconcile crystal packing effects (e.g., hydrogen bonding) with solution-state NMR .

Q. What advanced techniques are used to study structure-activity relationships (SAR) for this compound?

Answer:

  • Co-crystallization studies : Resolve binding modes with target proteins (e.g., kinase-ligand complexes via X-ray crystallography) .
  • Alanine scanning mutagenesis : Identify critical residues in the binding pocket .
  • Comparative SAR table :
Analog Substituent Modifications Biological Activity
Parent compound p-tolyl at position 7IC₅₀ = 0.8 µM (EGFR kinase)
7-(Thiophen-2-yl) analog Thiophene replaces p-tolylIC₅₀ = 2.1 µM (reduced activity)
N-(4-Fluorophenyl) derivative Fluorine substitution on acetamideIC₅₀ = 0.5 µM (enhanced selectivity)

Methodology : Synthesize analogs via parallel synthesis and evaluate using standardized assays .

Q. How should researchers address contradictory biological activity data across studies?

Answer:

  • Assay standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Cell line authentication : Use STR profiling to confirm genetic stability .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

Answer:

  • ADMET prediction : Use tools like SwissADME to optimize logP (<5) and topological polar surface area (~90 Ų) for blood-brain barrier penetration .
  • Molecular dynamics simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

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